molecular formula C21H30N4O B5622359 4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol

4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol

Cat. No. B5622359
M. Wt: 354.5 g/mol
InChI Key: ZLBOGOPRTKQSHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related pyrimidine derivatives involves multiple steps, including cyclization, nucleophilic substitution, and specific reactions tailored to introduce desired functional groups or structural motifs. For instance, the synthesis of pyrimidines with specific substitutions has been achieved through processes like cyclization of formamidine derivatives or the reaction of acetamidine with alka-2,3-dienoates to yield 2-methylpyrimidin-4(3H)-ones and related compounds with significant yields (Roberts et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including variations in ring conformation and substituent effects, has been extensively studied. Crystallographic analysis reveals different ring conformations, such as planar or folded, influenced by substitutions at various positions on the pyrimidine ring. These structural variations significantly affect the molecule's electronic structure and its interactions through hydrogen bonding and other intermolecular forces (Acosta et al., 2013).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including annulation, substitution, and heterocyclization, to introduce various functional groups and structural changes. These reactions are essential for the development of biologically active compounds and for the synthesis of complex molecules with specific properties (Zhu et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The introduction of specific substituents can significantly alter these properties, affecting their applicability in various domains. Studies focusing on the synthesis and characterization of these compounds provide insights into their physical properties and potential applications (Harutyunyan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of pyrimidine derivatives, are influenced by their molecular structure and the nature of substituents. Research has shown that specific functional groups can confer properties like increased reactivity towards nucleophilic reagents or stability under various conditions, highlighting the versatility and potential customization of these molecules for different chemical and pharmaceutical applications (Yamanaka, 1959).

Safety and Hazards

Without specific data, it’s difficult to provide information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be of interest in medicinal chemistry due to the presence of the biologically relevant pyrimidine ring. Future research could explore its biological activity and potential applications in drug development .

properties

IUPAC Name

4-[2-[[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-3-4-19-15-21(24-16(2)23-19)25-13-10-18(11-14-25)22-12-9-17-5-7-20(26)8-6-17/h5-8,15,18,22,26H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBOGOPRTKQSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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